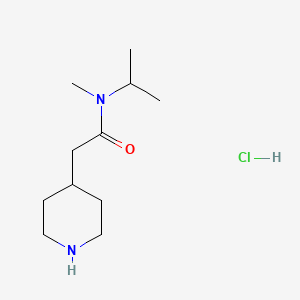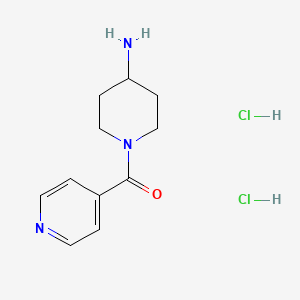
N-ethyl-4-oxopiperidine-1-carboxamide
概要
説明
“N-ethyl-4-oxopiperidine-1-carboxamide” is a chemical compound with the CAS Number: 675112-78-4 . It has a molecular weight of 170.21 g/mol . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-ethyl-4-oxo-1-piperidinecarboxamide . The InChI code for this compound is 1S/C8H14N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h2-6H2,1H3,(H,9,12) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 170.21 g/mol .科学的研究の応用
1. Synthesis and Chemical Properties
N-ethyl-4-oxopiperidine-1-carboxamide is a compound of interest in the field of synthetic chemistry, particularly in the synthesis of various pharmacologically active compounds. For instance, Setterholm et al. (2015) explored the chemoselective synthesis of a related compound, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), which is a potent activator of the TrkB receptor in mammalian neurons. This study highlights the importance of such compounds in synthesizing therapeutically significant molecules (Setterholm et al., 2015).
2. Antitumor Properties and DNA Interaction
Compounds similar to this compound have shown promising antitumor properties. Pastwa et al. (1998) studied the cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogs, demonstrating their ability to induce chromatin lesions characteristic of topoisomerase II-blocking drugs (Pastwa et al., 1998). Additionally, Shukla et al. (2006) examined the interactions between acridine–DNA biopolymers and 9-amino-[N-(2-dimethylamino)ethyl] acridine-4-carboxamide, a compound structurally similar to this compound, revealing insights into the drug’s binding patterns and relative stability with DNA (Shukla et al., 2006).
3. Pharmacokinetics and Drug Delivery
The pharmacokinetics and drug delivery aspects of compounds structurally related to this compound have been investigated. Young et al. (1990) developed a method for the quantitation of the antitumor agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in plasma, highlighting the importance of accurately measuring such compounds for pharmacokinetic analyses (Young et al., 1990).
Safety and Hazards
作用機序
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing how much of the compound reaches its targets within the body .
Result of Action
These effects would be determined by the compound’s specific interactions with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-ethyl-4-oxopiperidine-1-carboxamide. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
生化学分析
Biochemical Properties
N-ethyl-4-oxopiperidine-1-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some leading to changes in enzyme conformation and activity, while others may involve binding to specific sites on the enzyme.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can degrade over time, potentially leading to changes in its activity and effects. Long-term exposure to this compound may result in alterations in cellular function, including changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and altered metabolic activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . These interactions can affect metabolic flux and the levels of certain metabolites. For instance, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound may be transported to specific cellular compartments or tissues, where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular processes.
特性
IUPAC Name |
N-ethyl-4-oxopiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h2-6H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYHYWDUWFAKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675112-78-4 | |
| Record name | N-ethyl-4-oxopiperidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416801.png)



![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1416808.png)

![N-(1-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentyl)acetamide hydrochloride](/img/structure/B1416812.png)
![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)



![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)
